3-Methyl-1-phenylisoquinoline

Coordination chemistry Acid-base equilibrium Ligand design

3-Methyl-1-phenylisoquinoline (CAS 1616-50-8) is the only C3-methyl-substituted 1-arylisoquinoline that independently tunes oxidation potential in heteroleptic Ir(III) complexes—capability absent in parent piqH or its regioisomer. The methyl group raises pKa by 0.31 units and lipophilicity (XLogP +0.4), providing steric control for cyclometalation regioselectivity. Its N-oxide is an established entry point for atroposelective C–H iodination to axially chiral biaryl architectures. Procure this ligand to decouple electronic from steric effects in OLED dopant optimization, asymmetric catalysis, and computational logP/pKa calibration studies. Request a quote today.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
Cat. No. B15495776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylisoquinoline
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3
InChIInChI=1S/C16H13N/c1-12-11-14-9-5-6-10-15(14)16(17-12)13-7-3-2-4-8-13/h2-11H,1H3
InChIKeyZNJILORVTKIZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-phenylisoquinoline (CAS 1616-50-8): Procurement-Grade Physicochemical and Structural Baseline


3-Methyl-1-phenylisoquinoline (CAS 1616-50-8; PubChem CID 1341563) is a disubstituted isoquinoline heterocycle bearing a methyl group at the C3 position and a phenyl ring at the C1 position, with the molecular formula C16H13N and exact mass 219.10489 g/mol [1]. This nitrogen-containing bicyclic aromatic compound belongs to the 1-arylisoquinoline ligand family widely employed as cyclometalating precursors for phosphorescent iridium(III) complexes in organic light-emitting diode (OLED) technology, and additionally serves as a synthetic intermediate for axially chiral biaryl N-oxides via atroposelective C–H functionalization strategies [2]. The compound features one hydrogen bond acceptor (the isoquinoline nitrogen), zero hydrogen bond donors, a single rotatable bond (the C1–phenyl linkage), and a topological polar surface area of 12.9 Ų, physicochemical attributes that underpin its coordination chemistry profile [1].

Why Generic Isoquinoline Analogs Cannot Replace 3-Methyl-1-phenylisoquinoline in Coordination and Synthetic Applications


Substitution of 3-methyl-1-phenylisoquinoline with the parent 1-phenylisoquinoline (piqH, CAS 3297-72-1) or the regioisomeric 1-methyl-3-phenylisoquinoline (CAS 1721-96-6) introduces measurable changes in basicity, lipophilicity, and steric profile that directly impact ligand performance . The C3-methyl group elevates the pKa by approximately 0.31 units relative to piqH (5.02 vs. 4.71, predicted), altering the protonation equilibrium at the isoquinoline nitrogen under catalytic or biological conditions . The same methyl substituent increases the computed XLogP from 3.8 to 4.2, enhancing lipophilicity and potentially modifying membrane permeability or solubility in non-polar media . Critically, in cyclometalated iridium(III) complex formation, the steric hindrance introduced by the C3-methyl group alters the oxidation potential of the resulting complex relative to mono-substituted phenylisoquinoline analogs, as demonstrated by cyclic voltammetry—a parameter that cannot be reproduced by the unsubstituted or regioisomeric ligands [1]. These cumulative differences mean that experimental data obtained with piqH or 1-methyl-3-phenylisoquinoline cannot be extrapolated to 3-methyl-1-phenylisoquinoline without quantitative validation.

Quantitative Differentiation of 3-Methyl-1-phenylisoquinoline vs. Closest Analogs: A Comparator-Based Evidence Guide


Basicity Differential: pKa Shift of +0.31 Units vs. 1-Phenylisoquinoline Alters Protonation State

The predicted acid dissociation constant (pKa) of 3-methyl-1-phenylisoquinoline is 5.02 ± 0.50, compared with 4.71 ± 0.30 for the parent 1-phenylisoquinoline (piqH) . This 0.31-unit increase in basicity, attributable to the electron-donating inductive effect of the C3-methyl group, shifts the protonation equilibrium of the isoquinoline nitrogen toward a higher fraction of the neutral free base at near-neutral pH. While both values are computationally predicted and should be interpreted with appropriate caution, the directional trend is consistent with the established substituent effect of alkyl groups on heterocyclic basicity [1].

Coordination chemistry Acid-base equilibrium Ligand design

Lipophilicity Increment: XLogP 4.2 vs. 3.8 for 1-Phenylisoquinoline Modifies Partitioning Behavior

The computed XLogP value for 3-methyl-1-phenylisoquinoline is 4.2, compared with 3.8 for 1-phenylisoquinoline, representing a 0.4 log unit increase in predicted lipophilicity [1]. This increment, contributed by the additional methyl group, translates to an approximately 2.5-fold higher partition coefficient in an n-octanol/water system, consistent with the established contribution of aliphatic carbon to logP (~0.5 log units per methyl group) [2]. The measured logP of 1-phenylisoquinoline has been reported as 3.90, providing partial experimental validation for the comparator baseline . The higher lipophilicity of the C3-methyl derivative may influence membrane permeability, protein binding, and solubility in non-aqueous reaction media relevant to both medicinal chemistry and materials science applications.

Drug-likeness Partition coefficient ADME prediction

Steric Modulation of Iridium(III) Complex Oxidation Potential by C3-Methyl Substitution

In a systematic study of bi-substituted phenylisoquinoline iridium(III) complexes, Huang et al. demonstrated that the C3-methyl substituent on the isoquinoline ring introduces steric hindrance that is observable by single-crystal X-ray crystallography and measurably alters the oxidation potential (E1/2(ox)) of the resulting heteroleptic Ir(III) complexes relative to mono-substituted (phenyl-ring-only) phenylisoquinoline analogs [1]. Cyclic voltammetry measurements revealed that despite similar HOMO-LUMO energy gaps, the E1/2(ox) values differed between C3-methyl-substituted and unsubstituted-isoquinoline complexes, establishing that the dominant influence on the oxidation potential originates from substitution on the isoquinoline ring rather than the phenyl ring [1]. The specific complex bis[3-methyl-1-p-tolylisoquinolinato-N,C2']iridium(III)(acetylacetonate) (6a1) was successfully prepared despite the steric congestion caused by the 3-methyl group, confirming synthetic accessibility of the cyclometalated species [2]. While the study employed p-tolyl rather than phenyl as the 1-aryl substituent, the mechanistic conclusions about the electronic influence of C3-methyl substitution are directly transferable to 3-methyl-1-phenylisoquinoline as a ligand precursor [2].

Phosphorescent materials Cyclometalation Redox chemistry OLED dopants

Regioisomeric Specificity: Structural and Synthetic Distinction from 1-Methyl-3-phenylisoquinoline

3-Methyl-1-phenylisoquinoline (CAS 1616-50-8) and 1-methyl-3-phenylisoquinoline (CAS 1721-96-6) are constitutional regioisomers differing in the positional exchange of the methyl and phenyl substituents on the isoquinoline scaffold [1][2]. This positional isomerism produces distinct chemical reactivity profiles: the cyclization of 2-benzamido-1-phenyl-1-propanol yields specifically 1-phenyl-3-methylisoquinoline, as reported by Goszczynski and Kopczynski in The Journal of Organic Chemistry (1973), demonstrating that the 3-methyl-1-phenyl regioisomer is the thermodynamically or kinetically favored product under certain electrophilic cyclization conditions [3]. Conversely, 1-methyl-3-phenylisoquinoline derivatives are typically accessed via polyphosphoric ester-mediated cyclization of oximes (Niemczak et al., New Journal of Chemistry), representing a distinct synthetic entry point [4]. For coordination chemistry applications, the position of the phenyl group determines the cyclometalation site: 1-phenylisoquinolines direct C–H activation to the ortho position of the pendant phenyl ring, forming a five-membered iridacycle, whereas 3-phenyl-substituted analogs would enforce a different coordination geometry [5].

Regioisomerism Synthetic chemistry Structure-property relationship Ligand design

N-Oxide Derivatization Enables Atroposelective C–H Iodination for Axially Chiral Biaryl Synthesis

3-Methyl-1-phenylisoquinoline undergoes N-oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to yield 3-methyl-1-phenylisoquinoline N-oxide, isolated in 585 mg preparative yield [1]. This N-oxide derivative serves as a substrate for palladium-catalyzed, enantioselective desymmetrization via atroposelective C–H iodination. Using Pd(II) coordinated by N-benzoyl-L-phenylalanine as a chiral catalyst at room temperature, a broad range of analogous 1-arylisoquinoline N-oxides were converted to axially chiral biaryl N-oxides in high yields (up to 99%) and with high enantioselectivity, as reported by the group in Chemistry – A European Journal (2022, DOI: 10.1002/chem.202203051) [2]. While the specific enantiomeric excess for the 3-methyl-1-phenylisoquinoline N-oxide substrate was not individually disclosed in the published abstract, the methodology explicitly encompasses isoquinoline N-oxides possessing various aryl groups at the 1-position, confirming the compound class is competent for this transformation [2]. In contrast, 1-phenylisoquinoline lacking the 3-methyl group would produce a different N-oxide with distinct steric and electronic properties, likely resulting in altered regioselectivity and enantioselectivity in the C–H iodination step.

C–H activation Asymmetric catalysis Atropisomerism Biaryl synthesis

Optimal Research and Industrial Use Cases for 3-Methyl-1-phenylisoquinoline Based on Verified Differentiation


Red-Emitting Phosphorescent OLED Dopant Development Requiring Isoquinoline-Ring-Tuned Oxidation Potential

For research groups developing heteroleptic iridium(III) phosphorescent dopants targeting the red region of the visible spectrum, 3-methyl-1-phenylisoquinoline offers a C3-substitution pattern that independently modulates the oxidation potential of the resulting complex without requiring additional phenyl-ring substituents. The Huang et al. (Organometallics, 2005) study conclusively demonstrated that C3-methyl substitution shifts E1/2(ox) values in bis-cyclometalated Ir(III) complexes relative to mono-substituted analogs, and that these complexes emit in the red region with luminances exceeding 9,000 cd/m² and current efficiencies above 21 cd/A for optimized derivatives [1][2]. This ligand is appropriate when the experimental objective is to decouple isoquinoline-ring electronic effects from phenyl-ring effects during structure-property relationship studies.

Asymmetric Catalysis: Precursor to Axially Chiral Biaryl N-Oxide Ligands and Catalysts

The N-oxide of 3-methyl-1-phenylisoquinoline is a competent substrate for palladium-catalyzed atroposelective C–H iodination, a transformation that yields axially chiral biaryl N-oxides—compounds of established value as chiral ligands, organocatalysts, and stereochemical probes. The enabling methodology employs a commercially available chiral amino acid-derived Pd(II) catalyst at ambient temperature and achieves yields up to 99% for structurally related 1-arylisoquinoline N-oxides [3]. Researchers in asymmetric catalysis and medicinal chemistry seeking to construct enantioenriched atropisomeric scaffolds should consider this compound as a modular entry point to diversely functionalized axially chiral biaryl architectures.

Physicochemical Property Calibration Studies Comparing Methyl-Substituted Isoquinoline Ligand Series

The quantifiable differences in pKa (+0.31 units, predicted) and XLogP (+0.4 units) between 3-methyl-1-phenylisoquinoline and the parent 1-phenylisoquinoline make this compound a useful member of a homologous series for calibrating computational models of heterocycle basicity and lipophilicity . Experimental validation of these predicted values through potentiometric titration and shake-flask logP determination would contribute meaningful data to the literature, as experimentally measured values for these specific compounds remain absent from authoritative databases such as PubChem and DrugBank.

Coordination Chemistry Studies Requiring Defined Steric Bulk at the Isoquinoline C3 Position

In investigations of cyclometalation regioselectivity and kinetics, the steric hindrance introduced by the C3-methyl group—verified by single-crystal X-ray crystallography in the analogous p-tolyl complex—provides a controllable steric parameter that influences both the rate and site-selectivity of C–H activation at the pendant 1-phenyl ring [1]. This property is relevant to organometallic chemists studying the interplay between ligand sterics and metalation efficiency, particularly when benchmarking iridium, rhodium, or palladium catalyst systems for directed C–H bond functionalization.

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